

Application Notes and Protocols: Dose- Response Studies of ACT-389949

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting dose-response studies of **ACT-389949**, a first-in-class, potent, and selective agonist of the Formyl Peptide Receptor Type 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). The information compiled is based on findings from preclinical research and Phase I clinical trials.

Introduction to ACT-389949

ACT-389949 is a small molecule investigated for its potential in treating inflammatory disorders. [1][2] It selectively targets FPR2/ALX, a G protein-coupled receptor expressed on various immune cells, including neutrophils and monocytes.[3][4] Agonism of this receptor is generally associated with pro-resolving and anti-inflammatory effects. However, studies have shown that **ACT-389949** can also elicit transient pro-inflammatory responses and cause rapid receptor desensitization, which has impacted its clinical development.[5][6]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **ACT-389949** from in vitro and human studies.

Table 1: In Vitro Potency of ACT-389949



Parameter	Value	Cell Type	Assay
EC₅₀ (FPR2/ALX Internalization)	3 nM	Monocytes	Flow Cytometry
EC₅₀ (Respiratory Burst)	10 nM	Human Neutrophils	Superoxide Anion Release Assay
EC ₅₀ (β-arrestin 2 Recruitment)	20 nM	FPR2-expressing cells	β-arrestin Recruitment Assay

Data sourced from multiple studies.[1][7]

Table 2: Pharmacokinetic Properties of ACT-389949 in Healthy Subjects (Phase I)

Parameter	Value	Dosing
Time to Maximum Concentration (T _{max})	~2 hours	Single Oral Dose
Mean Terminal Half-life (t1/2)	29.3 hours (95% CI: 25.5-33.7)	Single Oral Dose
Exposure Increase (Accumulation)	111% (95% CI: 89-136%)	Multiple-Dose Administration

Data from two double-blind, randomized Phase I studies.[6][8]

Table 3: Dose-Dependent Pharmacodynamic Effects of **ACT-389949** in Healthy Subjects (Phase I)



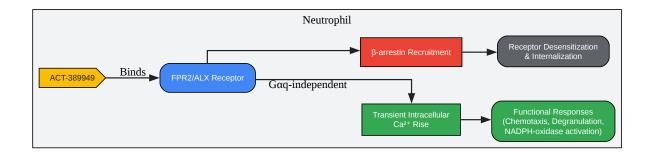
Dose	Effect	Onset	Duration
≥ 20 mg	FPR2/ALX receptor internalization on monocytes	2-4 hours post-dose	Sustained up to 24 hours at doses ≥ 100 mg
500 mg and higher	Maximum FPR2/ALX internalization	2-4 hours post-dose	Sustained
Dose-dependent	Transient upregulation of pro- and anti-inflammatory cytokines	After first dose	Transient
Dose-dependent	Transient reduction in white blood cell count	After first dose	Reverted to baseline after 2 hours

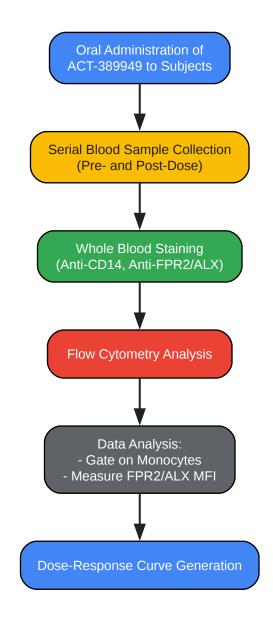
Observations from single ascending dose (SAD) studies.[6][9]

Signaling Pathway of ACT-389949

ACT-389949 binding to the FPR2/ALX receptor on neutrophils initiates a signaling cascade that is independent of G α q proteins. This leads to a transient increase in intracellular calcium and the recruitment of β -arrestin, which is involved in receptor desensitization and internalization.[1] [3][4]







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